
2-Bromo-5-(4-iodophenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(4-iodophenyl)oxazole is a heterocyclic compound featuring both bromine and iodine substituents on an oxazole ring
Synthetic Routes and Reaction Conditions:
Aryl Bromination and Iodination: The synthesis of this compound typically involves the bromination and iodination of an oxazole precursor.
Van Leusen Oxazole Synthesis: Another approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound under controlled conditions. This method can be optimized for high yield and purity by adjusting reaction parameters like temperature, pressure, and reactant concentrations.
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of bromine and iodine atoms, which are good leaving groups. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the oxazole ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products:
Substituted Oxazoles: Resulting from nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex molecules.
Ligands: In coordination chemistry for the development of new catalysts.
Biology and Medicine:
Biological Probes: Used in the development of probes for imaging and diagnostic purposes.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-Bromo-5-(4-iodophenyl)oxazole exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity through halogen bonding interactions.
Comparison with Similar Compounds
2-Bromo-5-phenyl-oxazole: Lacks the iodine substituent, which may affect its reactivity and applications.
5-(4-Bromo-2-fluoro-phenyl)oxazole: Contains a fluorine atom instead of iodine, leading to different electronic properties and reactivity.
Uniqueness: 2-Bromo-5-(4-iodophenyl)oxazole is unique due to the combination of bromine and iodine substituents, which confer distinct reactivity patterns and potential applications compared to its analogs. The presence of both halogens can enhance its utility in cross-coupling reactions and as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H5BrINO |
|---|---|
Molecular Weight |
349.95 g/mol |
IUPAC Name |
2-bromo-5-(4-iodophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H |
InChI Key |
DEZYMDDLEQAABF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



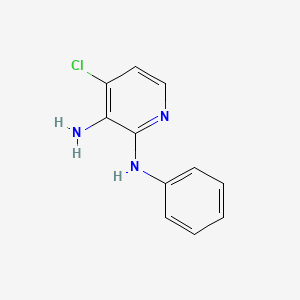
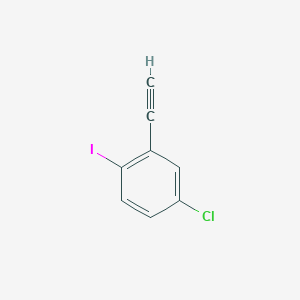
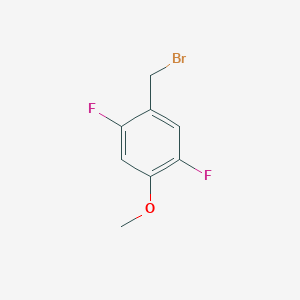
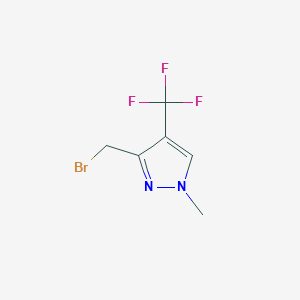

![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
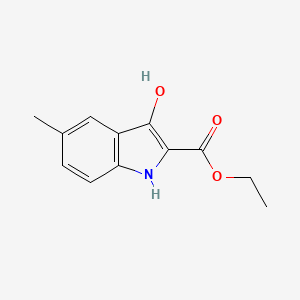
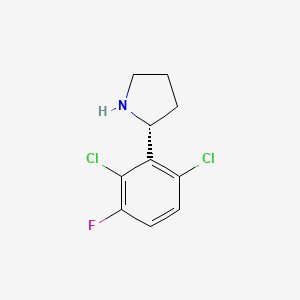
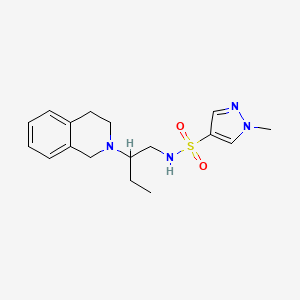
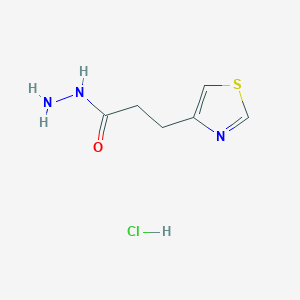
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
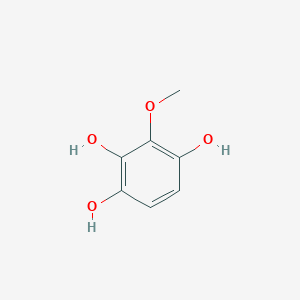
![8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12951560.png)
